molecular formula C15H12BrNO3 B3696194 N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B3696194
M. Wt: 334.16 g/mol
InChI Key: KYSRKKVZDQGYDT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a dihydrobenzodioxine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through a condensation reaction between the bromophenyl-dihydrobenzodioxine intermediate and an amine or ammonia in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of the dihydrobenzodioxine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities.

Properties

IUPAC Name

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-2-4-12(5-3-11)17-15(18)10-1-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSRKKVZDQGYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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